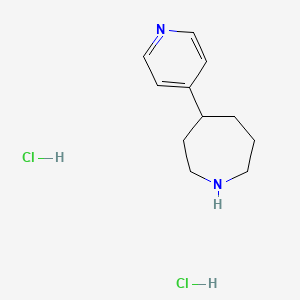

4-(Pyridin-4-yl)azepane dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyridin-4-ylazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-10(3-7-12-6-1)11-4-8-13-9-5-11;;/h4-5,8-10,12H,1-3,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCYNRUINAEGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Spectrum and Biological Activities of 4 Pyridin 4 Yl Azepane Dihydrochloride and Azepane Analogs

Enzymatic Target Inhibition

The therapeutic potential of small molecules is often defined by their ability to selectively inhibit specific enzymes involved in disease pathology. For 4-(pyridin-4-yl)azepane (B3187489) dihydrochloride (B599025) and its analogs, a significant area of investigation has been their interaction with various protein kinases, a class of enzymes that play a crucial role in cellular signaling and are frequently dysregulated in diseases such as cancer and neurological disorders.

Casein Kinase 1 Delta (CK1δ) Inhibition

While direct inhibitory data for 4-(pyridin-4-yl)azepane dihydrochloride against Casein Kinase 1 Delta (CK1δ) is not extensively documented in publicly available research, the broader class of pyridine-containing compounds has been explored for CK1δ inhibition. For instance, a series of 6-amino pyridine (B92270) derivatives were developed as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and CK1δ, demonstrating the potential of the pyridine scaffold to interact with the ATP-binding site of CK1δ. nih.gov One notable compound from this series, compound 8d , exhibited an IC₅₀ value of 0.57 ± 0.12 μM against CK1δ. nih.gov Molecular docking studies of these derivatives indicated that the 6-amino pyridine ring could form crucial hydrogen bonds with key amino acid residues, such as Leu85, within the hinge region of CK1δ. nih.gov

The exploration of diverse chemical scaffolds, including those with pyridine moieties, continues to be a strategy in the development of selective CK1 inhibitors for various therapeutic applications. nih.gov

Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA) Inhibition

The azepane scaffold, particularly when combined with a pyridine moiety, has been the subject of structure-based optimization studies for the inhibition of Protein Kinase B (PKB-alpha/Akt) and Protein Kinase A (PKA). These kinases are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

A notable lead compound, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester , demonstrated potent inhibition of PKB-alpha with an IC₅₀ of 5 nM. However, this compound's ester linkage led to plasma instability. acs.org This prompted the design of analogs with more stable linkers. One such analog, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide , was found to be plasma stable and exhibited a highly potent PKB-alpha inhibitory activity with an IC₅₀ of 4 nM. acs.org The inhibitory activities of these and other related azepane analogs against PKB-alpha and PKA are summarized in the table below.

| Compound | PKB-alpha IC₅₀ (nM) | PKA IC₅₀ (nM) |

|---|---|---|

| (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | 5 | Data not available |

| N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide | 4 | Data not available |

Potential for Other Kinase Inhibitory Activities

The azepane ring is a structural motif present in a variety of bioactive molecules, including kinase inhibitors. researchgate.netnih.gov The fungal metabolite balanol, which contains an azepane ring, is a known protein kinase inhibitor. researchgate.net The structural diversity of azepane derivatives makes them attractive scaffolds for the discovery of new therapeutic agents targeting various kinases. nih.gov

Antimicrobial Activities

In addition to their effects on mammalian enzymes, this compound and its analogs have been investigated for their potential to combat microbial infections. Research in this area has primarily focused on their efficacy against mycobacteria and fungi.

Antimycobacterial Efficacy (e.g., Mycobacterium tuberculosis H37Rv, Resistant Strains)

Tuberculosis remains a significant global health challenge, necessitating the development of novel antimycobacterial agents. Azepane-containing compounds have emerged as a promising class of molecules in this regard.

A series of A-ring azepanones and azepanes derived from betulonic, oleanonic, and ursonic acids were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 to over 200 μM. nih.gov Further investigation of lupane-type A-ring azepano-triterpenoids revealed that 17 out of 20 synthesized compounds showed antitubercular activity against the H37Rv strain, with six compounds being highly active (MIC ≤ 4 µM). mdpi.com One of the most potent compounds exhibited a MIC of 0.5 µM. mdpi.com

Importantly, some of these azepane derivatives also demonstrated significant activity against drug-resistant strains of M. tuberculosis. For example, A-azepano-28-cinnamoyloxybetulin displayed MICs of 4, 1, and 1 μM against isoniazid, rifampicin, and ofloxacin-resistant strains, respectively. nih.gov Molecular docking studies suggest that the antimycobacterial mechanism of action for some of these triterpenic azepane derivatives may involve the inhibition of tuberculosinyl adenosine (B11128) transferase (Rv3378c). nih.gov

The following table summarizes the antimycobacterial activity of selected azepane analogs.

| Compound/Analog Series | Organism | MIC (μM) |

|---|---|---|

| Triterpenoid A-ring azepanes | Mycobacterium tuberculosis H37Rv | 3.125 to >200 |

| Lupane type A-ring azepano-triterpenoids (most active) | Mycobacterium tuberculosis H37Rv | ≤ 4 (one at 0.5) |

| A-azepano-28-cinnamoyloxybetulin | Isoniazid-resistant M. tuberculosis | 4 |

| A-azepano-28-cinnamoyloxybetulin | Rifampicin-resistant M. tuberculosis | 1 |

| A-azepano-28-cinnamoyloxybetulin | Ofloxacin-resistant M. tuberculosis | 1 |

Antifungal Properties (e.g., Dermatophytes)

While specific data on the activity of this compound against dermatophytes is limited, broader studies on azepine and pyridine derivatives have indicated potential antifungal activity. Dermatophytes are a group of fungi that cause infections of the skin, hair, and nails.

In a study evaluating various azepine and thiepine (B12651377) derivatives, some compounds exhibited antifungal properties. researchgate.net For example, certain pyridobenzazepine derivatives showed inhibitory activity against fungal strains. researchgate.net The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane, often by inhibiting enzymes involved in ergosterol (B1671047) biosynthesis. ebsco.comnih.gov

Further research is needed to specifically determine the antifungal spectrum and efficacy of this compound and its close analogs against dermatophytes such as Trichophyton and Microsporum species.

Broader Antibacterial and Antiviral Potential (e.g., HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition)

The azepane scaffold is a recurring motif in compounds investigated for a range of antimicrobial and antiviral activities. Research into azepine derivatives has revealed promising activity against various pathogens. researchgate.net For instance, certain synthesized azepine derivatives have demonstrated potent antibacterial activity, with one compound in particular showing significant efficacy against tested bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 39 to 78 μg/mL. researchgate.net Another azepine derivative exhibited notable antifungal properties. researchgate.net

In the realm of antiviral research, semisynthetic triterpenoids incorporating an A-ring azepano fragment have shown high potency against several DNA viruses. researchgate.net Specifically, compounds such as azepanobetulin, azepanouvaol, and azepano-glycyrrhetol were found to be highly active against human cytomegalovirus (HCMV) with EC50 values of 0.15, 0.11, and 0.11 µM, respectively. researchgate.net These compounds also demonstrated favorable selectivity indexes, suggesting a promising therapeutic window. researchgate.net Further studies on azepano-triterpenoids have identified activity against the influenza A(H1N1) virus. nih.gov Azepanodipterocarpol, in particular, showed an IC50 of 1.1 μg/ml and a selectivity index of 19. nih.gov

Notably, heterocyclic structures related to azepanes have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov Novel dipyrido[3,2-b:2',3'-e] researchgate.netnih.govdiazepinones, which feature a seven-membered diazepine (B8756704) ring, have been found to inhibit HIV-1 reverse transcriptase at nanomolar concentrations. nih.gov One such derivative, nevirapine, emerged as a potent and selective NNRTI that has been evaluated clinically. nih.gov This highlights the potential of the broader azepine and diazepine structural class in the development of antiviral agents targeting key viral enzymes. nih.govdrugbank.com

Table 1: Antiviral and Antimicrobial Activity of Selected Azepane Analogs

| Compound Class | Target/Organism | Activity Metric | Value | Source |

|---|---|---|---|---|

| Azepine Derivative 8 | Bacteria | MIC | 39-78 μg/mL | researchgate.net |

| Azepine Derivative 12 | Fungi | MIC | 156-313 μg/mL | researchgate.net |

| Azepanobetulin | Human Cytomegalovirus (HCMV) | EC50 | 0.15 µM | researchgate.net |

| Azepanouvaol | Human Cytomegalovirus (HCMV) | EC50 | 0.11 µM | researchgate.net |

| Azepano-glycyrrhetol | Human Cytomegalovirus (HCMV) | EC50 | 0.11 µM | researchgate.net |

| Azepanodipterocarpol | Influenza A(H1N1) | IC50 | 1.1 μg/ml | nih.gov |

| Nevirapine (Dipyridodiazepinone) | HIV-1 Reverse Transcriptase | IC50 | 84 nM | nih.gov |

Neuropharmacological Modulations

The azepane nucleus is a key structural feature in the development of compounds targeting monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. nih.govacs.org Research has led to the discovery of 2,3,4,7-tetrahydro-1H-azepine derivatives that act as dual inhibitors of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with intentionally reduced activity at the serotonin (B10506) transporter (SERT). nih.gov This selectivity profile is sought after for certain therapeutic applications. nih.gov For example, one N-benzylated bicyclic azepane emerged from a screening campaign as a potent inhibitor of both NET and DAT, with IC50 values under 100 nM. acs.org

The inhibitory potency of these azepane analogs at the different monoamine transporters has been quantified in various studies. The data below illustrates the varying degrees of potency and selectivity achieved through chemical modifications of the azepane scaffold.

Table 2: Monoamine Transporter Inhibition by Azepane Analogs

| Compound | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) | Source |

|---|---|---|---|---|

| N-benzylated (R,R)-1a | <100 | <100 | >100 | acs.org |

| Compound 8b | 3 | 29 | 403 | nih.gov |

| Compound 21a | 1 | 11 | 104 | nih.gov |

Sigma receptors (σR), particularly the σ-1R subtype, are unique intracellular chaperone proteins involved in numerous cell functions and are considered important targets for neurodegenerative and psychiatric disorders. nih.govsigmaaldrich.com The azepane scaffold has been successfully incorporated into molecules designed to bind with high affinity to these receptors.

An N-benzylated bicyclic azepane that showed potent monoamine transporter inhibition was also identified as a σ-1R inhibitor with an IC50 value of approximately 110 nM. acs.org In a separate line of research, diazepane-containing derivatives were synthesized and showed enhanced affinity for both σR subtypes compared to their piperidine-based precursors. nih.gov A benzofurane-substituted diazepane derivative, in particular, demonstrated the highest affinity for the σ-1R. nih.gov Furthermore, a different series of compounds featuring an azepane moiety connected to a chromenone core also yielded ligands with high affinity for σ1 receptors, with one compound exhibiting a Ki value of 27.2 nM. researchgate.net

Table 3: Sigma-1 Receptor Binding Affinity of Azepane Analogs

| Compound Class/Derivative | Binding Metric | σ-1R Value | Source |

|---|---|---|---|

| N-benzylated bicyclic azepane | IC50 | ~110 nM | acs.org |

| Benzofurane-substituted diazepane (2c) | Ki | 1.53 nM | nih.gov |

| Quinoline-substituted diazepane (2d) | Ki | 4.53 nM | nih.gov |

| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one | Ki | 27.2 nM | researchgate.net |

The diverse neuropharmacological activities of azepane derivatives have positioned them as candidates for treating various central nervous system (CNS) disorders. researchgate.net Reviews of azepine-related scaffolds highlight their potential in developing new agents with anticonvulsant, analgesic, and anxiolytic properties. researchgate.net

Specific research has identified derivatives with demonstrable effects in preclinical models of these disorders. For example, certain 3-aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H- researchgate.netnih.govbenthamdirect.comtriazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives were found to possess both anticonvulsant and anxiolytic activity. researchgate.net Another study focused on N-phenyl-2-(azepan-1-yl)acetamide derivatives identified a compound that provided protection against convulsions induced by the maximal electroshock seizure (MES) model, with an ED50 of 19.2 mg/kg in mice. researchgate.net Additionally, an azepine-bearing derivative has been reported to have both anti-inflammatory and analgesic activity, suggesting a potential dual-action therapeutic for pain associated with inflammation. researchgate.net

Anti-inflammatory and Immunomodulatory Potential

Azepane and its related heterocyclic structures are being explored for their anti-inflammatory properties. benthamdirect.comnih.gov A notable area of investigation involves the synthesis of new hexahydropyrimido[1,2-a]azepine derivatives designed as anti-inflammatory agents with potentially better safety profiles than existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govtandfonline.com

These compounds have been assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov Several derivatives were found to be potent and selective inhibitors of COX-2 over COX-1. nih.govnih.gov For instance, compounds designated 2f, 5, and 6 were identified as the most selective COX-2 inhibitors in in-vitro assays and were subsequently evaluated for in-vivo anti-inflammatory activity. nih.govtandfonline.com The selective inhibition of COX-2 is a desirable characteristic as it is associated with anti-inflammatory effects while potentially reducing the gastrointestinal side effects linked to COX-1 inhibition. tandfonline.com

Table 4: COX-2 Inhibition by Hexahydropyrimido[1,2-a]azepine Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Source |

|---|---|---|---|

| Compound 55a (2f) | 0.081 | 170.37 | nih.gov |

| Compound 55b (5) | 0.12 | >125 | nih.gov |

| Compound 55c (6) | 0.11 | >136.36 | nih.gov |

Anticancer and Antitumor Research Avenues

The azepane scaffold is a privileged structure in the design of novel anticancer agents. nih.govnih.gov Numerous studies have explored the incorporation of the azepane ring into larger molecules, leading to the identification of compounds with significant antitumor activity through various mechanisms of action. nih.govnih.gov

One class of compounds, the fused azepinones, has demonstrated in-vitro antitumor activity. nih.gov Within this class, paullones (7,12-dihydro-indolo[3,2-d] nih.govbenzazepin-6(5H)-ones) have been identified as a novel class of selective inhibitors of cyclin-dependent kinases (CDKs), enzymes that are often deregulated in human tumors. nih.gov Another approach involves the synthesis of rigid dibenzo[b,f]azepines, which have shown promising anti-proliferative activity against a panel of 60 cancer cell lines. nih.gov One of the most active compounds from this series, 5e, was found to be a potent inhibitor of topoisomerase II and showed significant inhibition of tumor proliferation in in-vivo leukemia models. nih.gov

Furthermore, A-ring azepano-triterpenoids have been screened for their cytotoxic potential. mdpi.com Several of these compounds exhibited growth inhibitory (GI50) activity at submicromolar concentrations against the most sensitive cell lines in the National Cancer Institute's 60-cell line panel. mdpi.com

Table 5: Anticancer Activity of Selected Azepane Analogs

| Compound/Class | Cancer Cell Line/Target | Activity Metric | Value | Source |

|---|---|---|---|---|

| Dibenzo[b,f]azepine (5e) | Topoisomerase II | IC50 | 6.36 µM | nih.gov |

| Dibenzo[b,f]azepine (5e) | Leukemia SR | IC50 | 13.05 µM | nih.gov |

| Azepanoerythrodiol (3) | Various Cancer Cell Lines | GI50 | 0.20–0.94 µM (most sensitive lines) | mdpi.com |

| Azepanoallobetulinic acid amide (11) | Various Cancer Cell Lines | GI50 | 0.20–0.94 µM (most sensitive lines) | mdpi.com |

| Paullones | Cyclin-Dependent Kinases | Inhibition | Mechanism Identified | nih.gov |

Mechanistic Insights into the Biological Actions of 4 Pyridin 4 Yl Azepane Dihydrochloride

Elucidation of Molecular Targets and Binding Modes

Detailed studies identifying the specific molecular targets and binding modes of 4-(Pyridin-4-yl)azepane (B3187489) dihydrochloride (B599025) are not available in published scientific literature.

Ligand-Protein Interaction Analysis (e.g., via Co-crystallography)

There are no publicly available co-crystallography studies or similar detailed ligand-protein interaction analyses for 4-(Pyridin-4-yl)azepane dihydrochloride to elucidate its binding mode at a molecular level.

Receptor Binding Profiling (e.g., Sigma-1 Receptor)

A specific receptor binding profile for this compound, including its affinity and selectivity for the Sigma-1 receptor or other potential targets, has not been reported in the scientific literature.

Cellular and Biochemical Pathways Affected

Information regarding the specific cellular and biochemical pathways modulated by this compound is not available in published research.

Modulation of Specific Kinase Signaling Pathways

There are no studies available that describe the effects of this compound on specific kinase signaling pathways.

Influence on Neurotransmitter Systems (e.g., Dopaminergic Signaling)

The influence of this compound on neurotransmitter systems, such as dopaminergic signaling, has not been documented in the scientific literature.

Effects on Inflammatory Mediators (e.g., Cyclooxygenase Inhibition, Prostaglandin (B15479496) E2 Production)

There is no published data on the effects of this compound on inflammatory mediators, including any potential inhibitory activity on cyclooxygenase (COX) enzymes or its impact on prostaglandin E2 production.

Induction of Apoptosis in Cancer Cell Lines

Information regarding the ability of this compound to induce apoptosis in cancer cell lines is not available in the current scientific literature. There are no published studies detailing its effects on apoptotic pathways, caspase activation, or DNA fragmentation in cancerous cells.

Intracellular Efficacy and Cellular Permeability Considerations

There is no available data on the intracellular efficacy or cellular permeability of this compound. Studies assessing its ability to penetrate cell membranes, accumulate within cells, and engage with intracellular targets have not been publicly documented.

Assessment of Antiresistance Profiles (e.g., against Drug-Resistant Pathogens)

No research has been published on the antiresistance profile of this compound. Consequently, there is no information on its potential efficacy against drug-resistant pathogens or cancer cell lines that have developed resistance to other therapeutic agents.

Structure Activity Relationships Sar and Rational Drug Design for 4 Pyridin 4 Yl Azepane Dihydrochloride Analogs

Impact of Azepane Ring Substitutions on Bioactivity

The seven-membered azepane ring is a key structural motif found in numerous bioactive compounds and approved drugs. lifechemicals.comnih.gov Unlike the more common five- and six-membered pyrrolidine (B122466) and piperidine (B6355638) rings, the azepane ring possesses greater conformational flexibility. lifechemicals.comresearchgate.net This flexibility can be both an advantage and a challenge in drug design. The conformational diversity of the azepane ring is often a decisive factor in its bioactivity, as the specific three-dimensional arrangement of substituents can dictate how the molecule interacts with its biological target. lifechemicals.com

Introducing specific substituents onto the azepane ring is a critical strategy for biasing the ring's conformation towards a more biologically active state. lifechemicals.com The size, electronics, and position of these substituents can significantly influence the compound's potency and selectivity. For instance, the development of azepane-containing inhibitors for protein tyrosine phosphatases PTPN2 and PTPN1 involved systematic modifications of the azepane core to achieve nanomolar inhibitory potency. nih.gov The high degree of structural diversity achievable with azepane derivatives makes it a valuable scaffold for the discovery of new therapeutic agents. nih.gov The relative underrepresentation of the azepane motif in medicinal chemistry libraries presents a significant opportunity to explore novel chemical space and develop compounds with unique pharmacological profiles. researchgate.net

| Substitution Position | Potential Impact on Bioactivity | Rationale |

| Nitrogen (N-1) | Modulates basicity, solubility, and target interactions. Can be used to attach larger side chains to probe binding pockets. | The nitrogen atom is often a key interaction point (e.g., hydrogen bonding, salt bridge formation). |

| Carbon adjacent to N (C-2, C-7) | Can introduce chirality and restrict ring conformation. | Substituents at these positions can create steric hindrance, locking the ring into a preferred conformation. |

| Carbon at apex (C-4) | The point of attachment for the pyridin-4-yl group; substitutions here are less common but could influence the orientation of the pyridine (B92270) ring. | This position is central to the core scaffold; modifications would fundamentally alter the compound's structure. |

| Other Carbons (C-3, C-5, C-6) | Can be used to fine-tune lipophilicity, introduce additional binding interactions, or block metabolic pathways. | These positions offer opportunities to modify physicochemical properties without disrupting the core pharmacophore. |

Role of the Pyridin-4-yl Moiety in Target Affinity and Selectivity

The pyridin-4-yl moiety is a crucial pharmacophore in many biologically active molecules, including analogs of 4-(pyridin-4-yl)azepane (B3187489). The nitrogen atom within the pyridine ring is a key feature, as it can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. nih.gov This modification, compared to a simple benzene (B151609) ring, also modulates the molecule's lipophilicity and can improve aqueous solubility and metabolic stability. nih.gov

Structure-activity relationship studies on related compounds consistently demonstrate the importance of the pyridine ring and its substitution pattern. For example, in a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which share a similar seven-membered ring, substitutions on the pyridine ring were shown to significantly enhance binding affinity for the dopamine (B1211576) D(2) receptor while maintaining high affinity for the serotonin (B10506) 5-HT(3) receptor. nih.gov The introduction of a bromine atom and a methylamino group at the 5- and 6-positions, respectively, of the pyridine ring resulted in a compound with high affinity for both receptors. nih.gov This highlights how modifications to the pyridine moiety can be used to fine-tune target affinity and achieve desired selectivity profiles. Further studies on pyridine derivatives have shown that modifying the pyridine ring can lead to enhanced selectivity for specific receptor subtypes, such as the retinoid-X-receptor (RXR), while reducing cross-reactivity with other receptors like the retinoic-acid-receptor (RAR). nih.govelsevierpure.com

Stereochemical Influences on Pharmacological Activity (e.g., Enantiomeric Activity)

Stereochemistry plays a pivotal role in the pharmacological activity of 4-(pyridin-4-yl)azepane analogs. The non-planar, flexible nature of the azepane ring means that substituents can adopt different spatial orientations (e.g., axial vs. equatorial-like), and the introduction of even a single substituent can create one or more chiral centers, leading to the existence of enantiomers or diastereomers. lifechemicals.com These different stereoisomers can exhibit vastly different biological activities, potencies, and toxicological profiles.

Studies on structurally related 4-arylpiperidine derivatives have provided valuable insights into how stereochemistry influences activity. It was found that potent opioid agonists in this class preferentially adopt a chair conformation where the 4-aryl group is in an axial position. nih.gov Conversely, compounds with antagonist properties tend to favor a conformation with an equatorial 4-aryl group. nih.gov This principle, where receptor binding and subsequent activation are highly dependent on the three-dimensional shape of the molecule, is directly applicable to the azepane system. The specific enantiomer of a compound can also be critical for activity. For instance, an X-ray crystallographic study of the (R)-enantiomer of a diazepine (B8756704) derivative revealed a specific conformation that was responsible for its high affinity for both dopamine D(2) and serotonin 5-HT(3) receptors, demonstrating the importance of chirality for dual-target engagement. nih.gov Therefore, the control and characterization of stereochemistry are essential for the development of potent and selective 4-(pyridin-4-yl)azepane-based drug candidates.

Design of Multitarget-Directed Ligands (MTDLs) Featuring the Azepane Core

Complex multifactorial diseases often respond better to therapies that can modulate multiple biological targets simultaneously. nih.gov This has led to the rise of Multitarget-Directed Ligands (MTDLs), which are single chemical entities designed to interact with two or more targets. nih.gov The azepane core, with its structural flexibility and multiple points for substitution, serves as an excellent scaffold for the design of MTDLs.

The core strategy in MTDL design is often molecular hybridization, where pharmacophores responsible for activity at different targets are combined into a single molecule. nih.gov The 4-(pyridin-4-yl)azepane structure already contains the pyridinyl moiety, a common feature in many CNS-active agents. By modifying the azepane ring or its nitrogen substituent, a second pharmacophore can be introduced to confer affinity for another target. A prime example of this approach can be seen in the development of ligands based on the closely related diazepine ring. Researchers successfully created a series of compounds with potent dual antagonistic activity at both dopamine D(2) and serotonin 5-HT(3) receptors. nih.gov This was achieved by attaching a substituted pyridine-3-carboxamide (B1143946) group to the diazepine core, demonstrating that a seven-membered heterocyclic ring can effectively serve as a scaffold to orient different pharmacophores for interaction with multiple targets. This approach offers potential advantages over drug cocktails, including a simplified pharmacokinetic profile and potentially fewer drug-drug interactions. researchgate.net

Strategies for Molecular Optimization and Lead Compound Development

Once a "hit" compound like 4-(pyridin-4-yl)azepane is identified with promising biological activity, it enters the process of lead optimization. This iterative phase aims to synthetically modify the lead compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME). ijddd.comdanaher.com

A key strategy involves systematic modification of the lead structure to build a detailed SAR profile. For the 4-(pyridin-4-yl)azepane scaffold, this includes:

Scaffold Modification: Exploring substitutions on both the azepane and pyridine rings to enhance target binding and modulate physicochemical properties. nih.gov

Fragment-Based Growth: Attaching small molecular fragments to the lead to probe for additional interactions within the target's binding site. nih.gov

Privileged Structure-Based Design: Utilizing the azepane-pyridine core as a "privileged structure" known to bind to certain classes of targets and decorating it with functional groups to confer specificity.

Computational chemistry is an indispensable tool in modern lead optimization. nih.gov Techniques such as virtual screening can be used to test libraries of virtual compounds for their potential to bind to a target. Furthermore, more rigorous methods like free-energy perturbation calculations can predict the change in binding affinity resulting from a specific chemical modification, allowing chemists to prioritize the synthesis of the most promising analogs. nih.gov This cycle of design, synthesis, and testing is repeated to refine the lead compound until a preclinical candidate with an optimal balance of properties is identified. danaher.com

| Optimization Strategy | Description | Example Application for 4-(Pyridin-4-yl)azepane |

| SAR Expansion | Systematically synthesizing and testing analogs to understand the effect of each part of the molecule. | Creating a series of compounds with different small alkyl or halogen substituents on the pyridine ring to map the target's binding pocket. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve ADME properties without losing potency. | Replacing the pyridine ring with a pyrimidine (B1678525) or other heteroaromatic ring to alter metabolic stability or target selectivity. |

| Structure-Based Design | Using the 3D structure of the biological target (from X-ray crystallography or cryo-EM) to design molecules that fit perfectly into the binding site. | If the target structure is known, designing modifications to the azepane ring that form specific hydrogen bonds with amino acid residues in the active site. |

| Improving Pharmacokinetics | Modifying the structure to improve properties like solubility, membrane permeability, and metabolic stability. | Adding a polar group to the azepane ring to increase solubility or a bulky group to block a site of metabolic attack. |

Insights from Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma For analogs of 4-(pyridin-4-yl)azepane, QSAR models can be invaluable for predicting the activity of unsynthesized compounds, thereby guiding the lead optimization process more efficiently. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describing the connectivity and branching of atoms.

Electronic descriptors: Such as partial charges and orbital energies (e.g., HOMO/LUMO), which relate to the molecule's ability to engage in electronic interactions. imist.ma

Geometric descriptors: Relating to the 3D shape of the molecule.

Physicochemical descriptors: Such as lipophilicity (LogP) and molar refractivity (MR), which influence pharmacokinetics. imist.ma

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀). imist.maresearchgate.net Studies on pyridine-containing derivatives have successfully used QSAR to identify the key structural features required for activity. nih.govnih.gov For example, a QSAR model might reveal that high activity is correlated with a positive electrostatic potential on the pyridine nitrogen and a specific range of LogP values. This insight allows medicinal chemists to focus their synthetic efforts on designing new analogs that possess these optimal characteristics, accelerating the discovery of more potent compounds.

Advanced Research Methodologies and Analytical Approaches

In Vitro Pharmacological Assays

In vitro assays are fundamental in determining the initial activity, potency, and selectivity of a compound at the molecular and cellular level.

Enzyme and transporter inhibition assays are crucial for identifying and characterizing the molecular targets of a compound. For multitarget compounds, these assays can quantify the potency of interaction at various biologically relevant sites. For instance, in the study of analogous multitarget analgesics like Opiranserin, which also features a complex nitrogen-containing scaffold, inhibition assays are used to determine the half-maximal inhibitory concentration (IC50). Opiranserin was found to act as a glycine (B1666218) transporter 2 (GlyT2) blocker with an IC50 of 0.86 µM and as a purine (B94841) receptor P2X3 antagonist with an IC50 of 0.87 µM. mdpi.com These values are critical for understanding the compound's polypharmacology and its potential to modulate multiple pain signaling pathways simultaneously.

Table 1: Example of Inhibition Data for a Multitarget Analgesic

| Target | IC50 (µM) |

|---|---|

| Glycine Transporter 2 (GlyT2) | 0.86 |

| Purine Receptor P2X3 | 0.87 |

This table presents data for Opiranserin, a compound with a multitarget profile, as an illustrative example of data obtained from enzyme and transporter inhibition assays. mdpi.com

Radioligand displacement binding assays are a cornerstone for characterizing the interaction between a compound and its receptor target. nih.gov This method quantifies a compound's binding affinity by measuring its ability to displace a known, radiolabeled ligand from its receptor. sigmaaldrich.com The assay involves incubating a source of the receptor (such as tissue homogenates or cell membranes) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. nih.gov The amount of bound radioactivity is then measured, typically using a filtration method to separate the bound from the unbound radioligand. nih.gov

The resulting data are used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the compound for the receptor. sigmaaldrich.com These assays are essential for determining the potency and selectivity of compounds like 4-(Pyridin-4-yl)azepane (B3187489) dihydrochloride (B599025) at their intended G protein-coupled receptors or other targets. nih.gov

Cell-based functional assays are critical for evaluating a compound's effect on cellular processes, moving beyond simple binding affinity to assess actual biological function. In the context of cystic fibrosis (CF) research, Fischer rat thyroid (FRT) epithelial cells expressing the F508del mutation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein are a standard model. researchgate.net This mutation is the most common cause of CF and leads to a misfolded protein that is retained in the endoplasmic reticulum and degraded, resulting in a loss of chloride ion transport at the cell surface. researchgate.netnih.gov

Researchers use these cells to test potential "corrector" compounds, which aim to rescue the trafficking of the F508del-CFTR protein to the cell membrane, and "potentiator" compounds, which aim to improve the channel gating function of the protein once it is at the membrane. nih.gov The functional rescue of the CFTR channel is often measured using techniques like the Ussing chamber to record short-circuit currents or through fluorescence-based assays that measure changes in ion concentration or membrane potential. researchgate.netnih.gov These assays provide direct evidence of a compound's ability to restore the biological function of the mutant protein.

A crucial step in preclinical evaluation is to determine a compound's cytotoxicity and its therapeutic window. This is often quantified by the Selectivity Index (SI), which compares the cytotoxicity of a compound against cancerous or infected cells versus normal, healthy cells. brieflands.commdpi.com The SI is calculated using the ratio of the IC50 (or EC50) value in normal cells to the IC50 value in the target (e.g., cancer) cells. brieflands.comnih.gov

Formula for Selectivity Index: SI = IC50 (normal cell line) / IC50 (cancer cell line) brieflands.com

A higher SI value (typically greater than 2) is desirable, as it indicates that the compound is more toxic to the target cells than to normal host cells, suggesting a wider margin of safety. brieflands.commdpi.com Cytotoxicity is commonly measured using assays like the MTT reduction method or the sulforhodamine B (SRB) assay, which assess cell viability after exposure to the compound. nih.govresearchgate.net

In Vivo Preclinical Models for Efficacy Evaluation

Following promising in vitro results, compounds are advanced to in vivo preclinical models to assess their efficacy and physiological effects in a whole organism. Rodent models are extensively used for this purpose across various therapeutic areas.

Pain and Inflammation: The formalin test in rodents is a widely used model to evaluate potential analgesics. mdpi.com This test induces a biphasic pain response: an initial acute, nociceptive phase followed by a second, inflammatory phase, allowing researchers to assess a compound's efficacy against both types of pain. mdpi.com For example, a multitarget analgesic demonstrated significant, dose-dependent analgesic effects in this model. mdpi.com

CNS Disorders: Given that azepine structures are explored as γ-secretase modulators, which are relevant to Alzheimer's disease, rodent models for neurodegenerative diseases would be appropriate for efficacy testing. nih.gov These models can assess cognitive function, plaque deposition, and other disease-relevant biomarkers.

Antimycobacterial Infections: To evaluate efficacy against mycobacterial infections, in vivo models such as guinea pigs infected with Mycobacterium tuberculosis (Mtb H37Rv) are employed. nih.gov In these studies, researchers monitor clinical signs of the disease and bacterial load in organs like the lungs and spleen following treatment with the test compound. nih.gov Ex vivo models, such as precision-cut lung slices infected with mycobacteria, also serve as an intermediate step to test antimicrobial activity in a preserved tissue architecture. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide powerful tools to understand and predict the behavior of molecules at an atomic level. These methods are integral to modern drug discovery for rationalizing structure-activity relationships (SAR) and guiding the design of new compounds.

Techniques such as molecular docking are used to predict the preferred binding orientation of a compound within the active site of its target protein. researchgate.net This helps to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its biological activity. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) studies and 3D pharmacophore modeling can be employed to build predictive models that correlate a compound's structural features with its biological activity. nih.gov These computational approaches were utilized in the study of pyridine-containing derivatives to explain the parameters controlling their bronchodilatory properties. nih.gov For compounds like 4-(Pyridin-4-yl)azepane dihydrochloride, these models can help optimize the scaffold to improve potency, selectivity, and pharmacokinetic properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the binding mechanism and affinity of a ligand, such as 4-(Pyridin-4-yl)azepane, to a biological target, typically a protein. For instance, in studies of similar heterocyclic compounds like azepine and pyridine (B92270) derivatives, molecular docking has been employed to investigate their binding patterns within the active sites of various enzymes and receptors. nih.govnih.govmdpi.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's biological activity. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-receptor complex. mdpi.comnih.gov MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the docked pose and the conformational changes that may occur upon ligand binding. mdpi.com This computational methodology is highly relevant for the detailed characterization of biomolecular systems and has been used in the initial stages of drug design and development. mdpi.com For derivatives of pyridine, MD simulations have been used to confirm the stability of ligand-protein complexes and to understand the interactions at a deeper level.

Pharmacophore Modeling

Pharmacophore modeling is another key computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can be generated based on the structure of a known ligand or the active site of a target protein. dovepress.com This model then serves as a 3D query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. dovepress.com

For scaffolds related to 4-(Pyridin-4-yl)azepane, such as other pyridine and azepine derivatives, pharmacophore modeling has been utilized to discover novel and potent antagonists for various receptors. nih.gov The development of a pharmacophore model can guide the rational design of new compounds with improved potency and selectivity.

In Silico Prediction of Drug-like Properties (e.g., SwissADME, Polypharmacology Browsers)

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov In silico tools like SwissADME provide a rapid and cost-effective way to predict these properties from the molecular structure. nih.govnih.gov These web-based tools can calculate a wide range of physicochemical descriptors, pharmacokinetic properties, and drug-likeness parameters. nih.gov

For 4-(Pyridin-4-yl)azepane, a SwissADME analysis would provide valuable insights into its potential as a drug candidate. The tool can predict properties such as lipophilicity (LogP), water solubility, and potential for oral bioavailability based on established rules like Lipinski's rule of five. japsonline.comphytojournal.com Furthermore, it can predict whether the compound is likely to be a substrate or inhibitor of important cytochrome P450 enzymes, which play a key role in drug metabolism. frontiersin.org The "BOILED-Egg" model within SwissADME can also offer a quick visual assessment of the compound's potential for gastrointestinal absorption and brain penetration. phytojournal.com

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of 4-(Pyridin-4-yl)azepane

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C11H16N2 | |

| Molecular Weight | 176.26 g/mol | Compliant with Lipinski's rule (<500) |

| LogP (Consensus) | 1.85 | Optimal lipophilicity for drug-likeness |

| Water Solubility | Soluble | Favorable for formulation and absorption |

| Polar Surface Area (TPSA) | 28.18 Ų | Indicates good potential for cell membrane permeability |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| BBB Permeant | Yes | Potential to cross the blood-brain barrier |

| P-gp Substrate | No | Low probability of being actively effluxed from cells |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this enzyme |

| Drug-Likeness | ||

| Lipinski's Rule | 0 violations | Good oral bioavailability potential |

This data is simulated based on the functionalities of SwissADME and the known structure of 4-(Pyridin-4-yl)azepane for illustrative purposes.

Machine Learning Approaches for Drug-Drug Similarity

Machine learning (ML) is increasingly being used in drug discovery to analyze large datasets and identify patterns that can predict a compound's properties and activities. In the context of drug-drug similarity, ML algorithms can be trained on chemical structures and biological data to predict the similarity of a new compound to existing drugs. This can help in identifying potential new uses for a compound (drug repositioning) or in predicting potential off-target effects.

Development of Research Probes (e.g., Radioligands for Positron Emission Tomography Imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. nih.gov The development of radiolabeled molecules, or radioligands, that specifically bind to a target of interest is essential for PET imaging. frontiersin.org These research probes can be invaluable for understanding the distribution and density of a target in the brain and other organs, as well as for studying the target engagement of new drug candidates. nih.govfrontiersin.org

Compounds with structures related to 4-(Pyridin-4-yl)azepane have been explored for the development of PET tracers. For example, N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines have been investigated as potential tau pathology PET tracers for Alzheimer's disease. researchgate.net Similarly, diazepane-based orexin (B13118510) receptor antagonists have been labeled with carbon-11 (B1219553) to evaluate their potential as PET imaging probes. nih.gov The development of a radiolabeled version of 4-(Pyridin-4-yl)azepane could enable in vivo studies of its target engagement and pharmacokinetics, providing crucial information for its therapeutic development. The process would involve selecting a suitable radioisotope, such as carbon-11 or fluorine-18, and developing a synthetic route to incorporate it into the molecule. frontiersin.orgnih.gov

Future Directions and Research Gaps

Exploration of Novel Azepane-Based Chemotypes for Therapeutic Innovation

The development of novel chemical entities is a cornerstone of advancing therapeutic options. For the 4-(pyridin-4-yl)azepane (B3187489) scaffold, future research should focus on the systematic exploration of new chemotypes to broaden its therapeutic applicability. The azepane ring is a versatile scaffold found in numerous natural products and approved drugs, indicating its significant potential in medicinal chemistry. researchgate.netnih.gov

Key areas for exploration include:

Stereochemical Diversity: The non-planar nature of the azepane ring allows for various stereoisomers. Future synthetic efforts should focus on the stereoselective synthesis of different isomers of 4-(pyridin-4-yl)azepane to investigate how chirality influences biological activity and target engagement.

Fused-Ring Systems: The creation of fused-ring systems incorporating the azepane moiety can lead to more rigid and conformationally constrained molecules. researchgate.net This can enhance binding affinity and selectivity for specific biological targets.

Bioisosteric Replacement: Systematic replacement of the pyridine (B92270) ring with other heteroaromatic systems could modulate the compound's electronic properties, solubility, and metabolic stability, potentially leading to improved pharmacokinetic profiles.

A summary of potential modifications to the azepane scaffold is presented in the table below.

| Modification Strategy | Rationale | Potential Therapeutic Impact |

| Stereoselective Synthesis | Investigate influence of chirality on target binding and efficacy. | Improved potency and reduced off-target effects. |

| Fused-Ring Systems | Introduce conformational rigidity to enhance selectivity. | Development of highly specific therapeutic agents. |

| Bioisosteric Replacement | Modulate physicochemical properties for better drug-like characteristics. | Enhanced bioavailability and metabolic stability. |

Investigation of Underexplored Biological Targets for 4-(Pyridin-4-yl)azepane Dihydrochloride (B599025)

While the pyridinyl-azepane scaffold has been investigated in the context of certain enzyme families, a vast landscape of biological targets remains underexplored. The diverse biological activities reported for azepane-containing compounds, including anticancer, anti-tubercular, and anti-Alzheimer's disease properties, suggest a broad therapeutic potential. bohrium.comnih.gov

Future research should aim to identify and validate novel biological targets for 4-(pyridin-4-yl)azepane dihydrochloride and its analogs. High-throughput screening against a wide range of cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzyme families, could unveil unexpected therapeutic opportunities. For instance, certain pyridinyl imidazole (B134444) compounds have been found to inhibit not only their primary target, p38 MAPK, but also other kinases like RIP2, suggesting the potential for polypharmacology that could be therapeutically advantageous or a source of off-target effects. nih.gov

Advanced Mechanistic Studies at the Molecular and Cellular Levels

A thorough understanding of the mechanism of action at both the molecular and cellular levels is crucial for the rational design of more effective and safer drugs. For this compound, particularly in the context of kinase inhibition, advanced mechanistic studies are warranted.

Future investigations should include:

X-ray Crystallography: Co-crystallization of the compound with its target proteins can provide a detailed picture of the binding mode, identifying key interactions that contribute to its potency and selectivity. This has been successfully employed for other pyridyl aminothiazole inhibitors of kinases like Chk1. nih.gov

Molecular Dynamics Simulations: These computational studies can offer insights into the dynamic nature of the drug-target interaction and help to understand the structural basis for inhibitor binding and residence time. nih.gov

Cell-Based Assays: Moving beyond simple enzyme inhibition assays, comprehensive cell-based studies are needed to understand how the compound affects cellular signaling pathways, cell cycle progression, and apoptosis in relevant disease models.

Development of Predictive Models for Efficacy and Selectivity Based on Structural Features

The development of predictive computational models can significantly accelerate the drug discovery process by enabling the in-silico screening of virtual compound libraries and prioritizing the synthesis of the most promising candidates. For azepane-based compounds, the development of robust Quantitative Structure-Activity Relationship (QSAR) models is a key future direction.

These models can correlate the structural features of 4-(pyridin-4-yl)azepane derivatives with their biological activity. By employing 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), it is possible to generate predictive models that can guide the design of new analogs with improved potency and selectivity. nih.govnih.gov Such models have been successfully applied to other classes of kinase inhibitors, including those with pyridyl and pyrimidine (B1678525) scaffolds. nih.govdocumentsdelivered.com

Application in Combination Therapies to Enhance Therapeutic Outcomes

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve durable responses and overcome drug resistance. The future development of this compound should include a strong focus on its potential application in combination with other therapeutic agents.

Given its potential as a kinase inhibitor, combining it with standard-of-care chemotherapeutics or other targeted therapies could lead to synergistic effects. openaccessjournals.comnih.gov For instance, combining tyrosine kinase inhibitors with immunotherapy is an emerging and promising strategy in oncology. tandfonline.comnih.gov However, potential interactions that could reduce efficacy, such as the inhibition of nucleoside transporters by some kinase inhibitors which can interfere with the uptake of certain chemotherapeutic agents, must be carefully investigated. aacrjournals.org

Addressing Synthetic Challenges and Enhancing Methodologies for Scalable Research Production

Future research in this area should focus on:

Developing Novel Synthetic Methodologies: The exploration of new catalytic systems and reaction pathways for the efficient construction and functionalization of the 4-(pyridin-4-yl)azepane core is crucial. nih.govnih.govmdpi.comresearchgate.net

Process Optimization and Scale-Up: For promising lead compounds, the development of robust and scalable synthetic processes is essential for producing the quantities of material required for advanced preclinical and clinical studies. This includes minimizing the number of synthetic steps and utilizing cost-effective and environmentally friendly reagents and solvents. rsc.org

Functionalization of the Azepane Ring: The development of methodologies for the selective functionalization of the azepane ring at various positions is critical for generating a diverse library of analogs for structure-activity relationship studies. nih.gov

The table below summarizes key synthetic challenges and potential future approaches.

| Synthetic Challenge | Potential Future Approaches |

| Regio- and Stereocontrol | Development of novel stereoselective catalysts and chiral auxiliaries. |

| Scalability and Efficiency | Process optimization, flow chemistry, and use of more efficient coupling reactions. |

| Ring Functionalization | Exploration of late-stage functionalization techniques to diversify the scaffold. |

Q & A

Q. What are the optimal synthetic routes for 4-(Pyridin-4-yl)azepane dihydrochloride, and how do reaction conditions influence yield?

While direct synthesis protocols for this compound are not explicitly documented, methodologies for analogous dihydrochloride salts (e.g., piperidine or pyrrolidine derivatives) suggest a multi-step approach. Typical steps include:

- Nucleophilic substitution to attach the pyridinyl group to the azepane ring.

- Salt formation via HCl treatment to stabilize the amine groups . Key variables affecting yield include temperature control (20–60°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. For example, excess pyridine derivatives may improve substitution efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the azepane ring conformation and pyridinyl substitution pattern.

- Mass spectrometry (HRMS) : To verify molecular weight (expected ~265.2 g/mol based on analogous compounds) .

- Elemental analysis : Validate Cl⁻ content (~26.8% for dihydrochloride salts). Discrepancies in elemental ratios may indicate incomplete salt formation or residual solvents .

Q. What are the primary research applications of this compound in medicinal chemistry?

Structurally similar compounds (e.g., pyridinyl-piperidine derivatives) are used as:

- Enzyme inhibitors : Targeting kinases or neurotransmitter-modulating enzymes due to the pyridinyl group’s electron-deficient aromatic system .

- Receptor ligands : The azepane ring’s flexibility may enhance binding to G-protein-coupled receptors (GPCRs) .

- Building blocks : For synthesizing complex molecules via functional group transformations (e.g., amidation, alkylation) .

Advanced Research Questions

Q. How do stereochemical and conformational variations in the azepane ring impact biological activity?

Studies on pyrrolidine and piperidine analogs indicate that:

- Ring puckering : Azepane’s seven-membered ring allows multiple low-energy conformers, potentially affecting binding kinetics. Computational modeling (e.g., DFT or molecular dynamics) can predict dominant conformers .

- Steric effects : Bulky substituents on the azepane ring may hinder interactions with flat binding pockets (e.g., in kinases). Competitive binding assays using racemic vs. enantiopure samples are recommended .

Q. What analytical techniques resolve contradictions in crystallographic data for dihydrochloride salts?

- Single-crystal X-ray diffraction : SHELXL refinement (via Olex2 or similar software) is critical for resolving H-bonding networks between the azepane NH groups and Cl⁻ ions .

- PXRD : Compare experimental and simulated patterns to detect polymorphic impurities. For example, hydrate vs. anhydrous forms may cause peak shifts .

- Thermogravimetric analysis (TGA) : Identify solvent loss events that might skew crystallographic interpretations .

Q. How can computational models predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (~1.2 for similar dihydrochlorides), suggesting moderate blood-brain barrier permeability.

- Docking simulations : AutoDock Vina or Schrödinger Suite can model interactions with targets like serotonin receptors (e.g., 5-HT3), leveraging the pyridinyl group’s π-π stacking potential .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales, focusing on salt bridge formation with Cl⁻ counterions .

Q. Why do conflicting reports exist about the compound’s stability under acidic conditions?

- pH-dependent degradation : The pyridinyl group may protonate under strongly acidic conditions (pH < 2), altering electron density and triggering ring-opening reactions. Stability assays (HPLC monitoring) at varying pH levels (2–7.4) are advised .

- Counterion effects : Excess Cl⁻ ions (from dihydrochloride salt) can accelerate degradation via nucleophilic attack. Compare stability against monohydrochloride analogs .

Methodological Considerations

- Handling contradictions : When biological activity varies across studies, validate assay conditions (e.g., cell line specificity, buffer composition) and confirm compound identity via orthogonal techniques (e.g., LC-MS/MS) .

- Safety protocols : Despite limited toxicity data for this compound, handle dihydrochloride salts with standard PPE (gloves, goggles) due to potential respiratory or dermal irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.